Oxyde de titane(II)

Vue d'ensemble

Description

Titanium oxide, also known as titanium dioxide, is an important inorganic compound with a wide range of applications in science and industry. It is a white, odorless, and insoluble solid that is used in a variety of products, including paints, plastics, paper, and cosmetics. Titanium dioxide is also used in the manufacture of a number of medical devices, such as catheters and stents. In addition, titanium dioxide is used in a number of laboratory experiments, as it has many advantages and limitations.

Applications De Recherche Scientifique

Dégradation photocatalytique et scission

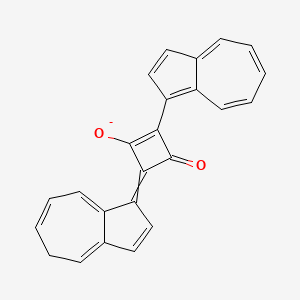

Le dioxyde de titane (TiO2) est fréquemment utilisé pour la photodégradation des molécules organiques {svg_1}. Ce processus implique l'utilisation de la lumière pour accélérer une réaction qui décompose les molécules organiques {svg_2}. Il est également utilisé pour la scission de l'eau afin de produire de l'hydrogène {svg_3}. Cette application est cruciale dans le domaine de la production d'énergie durable {svg_4}.

Purification et désinfection des eaux usées

Le TiO2 est utilisé dans la purification et la désinfection des eaux usées {svg_5}. Ses propriétés photocatalytiques contribuent à l'élimination de divers contaminants organiques de l'eau {svg_6}, ce qui en fait un outil précieux dans les efforts de nettoyage environnemental {svg_7}.

Revêtements autonettoyants

Le TiO2 est utilisé dans les revêtements autonettoyants pour les bâtiments dans les zones urbaines {svg_8}. Ces revêtements aident à décomposer la saleté et autres substances lorsqu'elles sont exposées à la lumière, réduisant ainsi le besoin de nettoyage manuel {svg_9}.

Production d'hydrogène

Le TiO2 joue un rôle important dans la production de la monnaie verte de l'énergie - l'hydrogène {svg_10}. Il le fait en scindant l'eau, un processus connu sous le nom de photoélectrolyse de l'eau {svg_11}.

Cellules photovoltaïques

Le TiO2 est utilisé dans les cellules photovoltaïques {svg_12}. Ces cellules convertissent la lumière en électricité, et les propriétés du TiO2 en font un matériau excellent à cette fin {svg_13}.

Dispositifs électrochromes

Le TiO2 est utilisé dans les dispositifs électrochromes {svg_14}. Ce sont des dispositifs qui peuvent modifier leurs propriétés optiques (telles que la transparence et la réflectance) en réponse à un stimulus électrique {svg_15}.

Stockage d'hydrogène

Le TiO2 a des applications potentielles dans le stockage d'hydrogène {svg_16}. Ceci est crucial pour le développement de l'hydrogène comme source d'énergie propre et durable {svg_17}.

Instruments de détection

Le TiO2 est utilisé dans les instruments de détection {svg_18}. Ses propriétés uniques le rendent utile dans le développement de détecteurs ou de capteurs chimiques {svg_19}.

Mécanisme D'action

Target of Action

Titanium(II) oxide, also known as Titanium monoxide, is an inorganic chemical compound of titanium and oxygen . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3, which is caused by vacancies of either Ti or O in the defect rock salt structure

Mode of Action

The interaction of Titanium(II) oxide with its targets is complex and depends on the specific application. For instance, in the presence of light, Titanium(II) oxide can act as a photocatalyst, leading to the formation of reactive oxygen species . These reactive oxygen species can interact with various substances, leading to chemical reactions .

Biochemical Pathways

Titanium(II) oxide primarily causes adverse reactions by inducing oxidative stress, which leads to cell damage, inflammation, genotoxicity, and adverse immune responses . The form and level of destruction are strongly based on the physical and chemical properties of Titanium(II) oxide nanoparticles, which administer their reactivity and bioavailability .

Pharmacokinetics

It is known that titanium(ii) oxide can be prepared from titanium dioxide and titanium metal at 1500 °c . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3 and this is caused by vacancies of either Ti or O in the defect rock salt structure .

Result of Action

The molecular and cellular effects of Titanium(II) oxide’s action are diverse and depend on the specific context. For instance, studies have shown that Titanium(II) oxide nanoparticles can cause both DNA strand breaks and chromosomal damages .

Action Environment

The action, efficacy, and stability of Titanium(II) oxide can be influenced by various environmental factors. For example, the presence of soil solutions can affect the structural, textural properties, and photocatalytic activity of Titanium(II) oxide . Furthermore, the environmental risk of Titanium(II) oxide towards marine microbial species appears low, however, the potential for adverse effects in hotspots of contamination exists .

Orientations Futures

Propriétés

IUPAC Name |

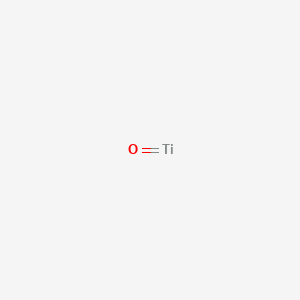

oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDPMRJRNCKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiO, OTi | |

| Record name | Titanium(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065253 | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |

| Record name | Titanium oxide (Ti3O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti3O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium monoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (TiO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.